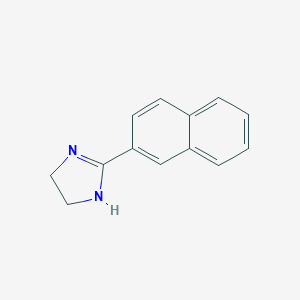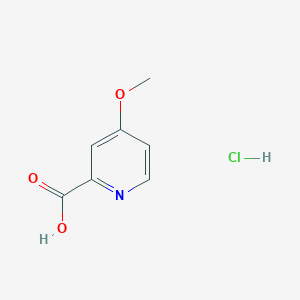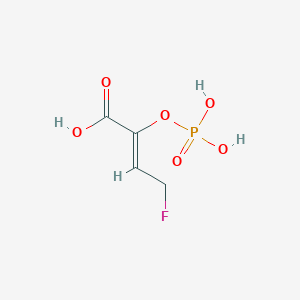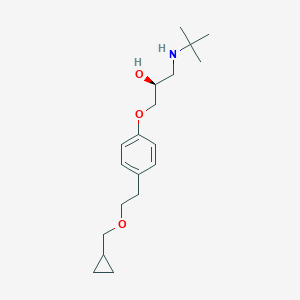
2-苯基嘧啶-5-羧酸
概述
描述
2-Phenylpyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C11H8N2O2 . It has a molecular weight of 200.19 g/mol . The IUPAC name for this compound is 2-phenylpyrimidine-5-carboxylic acid .
Molecular Structure Analysis
The InChI code for 2-Phenylpyrimidine-5-carboxylic acid is 1S/C11H8N2O2/c14-11(15)9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-7H,(H,14,15) . The Canonical SMILES structure is C1=CC=C(C=C1)C2=NC=C(C=N2)C(=O)O .Chemical Reactions Analysis
While specific chemical reactions involving 2-Phenylpyrimidine-5-carboxylic acid are not available, pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Physical And Chemical Properties Analysis
2-Phenylpyrimidine-5-carboxylic acid has a melting point of 282-284°C . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The compound also has a Rotatable Bond Count of 2 .科学研究应用
液晶特性: 5-苯基嘧啶-2-羧酸芳基酯在苯基残基的p位引入丁氧基时表现出向列型液晶特性,这些化合物具有热稳定的中间相,存在范围为50–80 °C (Mikhaleva et al., 1986)。
磷酸二酯酶4(PDE4)抑制剂: 已确定5-氨基甲酰基-2-苯基嘧啶衍生物为有效的PDE4抑制剂。这些化合物在体外和体内对脂多糖诱导的小鼠肺中性粒细胞增多表现出显著的疗效 (Goto et al., 2013)。
发光镧系框架: 镧系-2-苯基嘧啶-羧酸盐框架展示出发光特性,特别是显示出由Eu3+和Tb3+离子引起的红色或绿色发射。这些化合物在光致发光方面具有潜在应用 (Jia et al., 2014)。
抗过敏剂: 某些1,6-二氢-6-氧基-2-苯基嘧啶-5-羧酸及酯表现出强效的抗过敏活性。它们的有效性似乎受到嘧啶环氮原子与醚氧之间氢键的影响 (Juby et al., 1979)。
抗微生物剂: 2-苯基嘧啶-5-羧酸衍生物的衍生物显示出作为抗微生物剂对各种致病微生物的潜力 (El-kerdawy et al., 1990)。
P2Y12受体拮抗剂: 某些2-苯基嘧啶-4-羧酸衍生物作为P2Y12拮抗剂,具有在抑制血小板聚集方面的潜在应用,与传统治疗相比提供更广泛的治疗窗口 (Caroff et al., 2015)。
缓蚀剂: 嘧啶衍生物,如4-苯基嘧啶和5-苯基嘧啶,已显示出作为酸性环境中钢铁的缓蚀剂的有效性 (Xianghong et al., 2014)。
细胞毒活性: 2-苯基嘧啶-5-羧酸的新型4-硫代嘧啶衍生物表现出对各种癌细胞系的细胞毒活性,为这些化合物的潜在治疗应用提供了新的见解 (Stolarczyk et al., 2018)。
黄嘌呤氧化酶抑制剂: 具有4-氨基或4-羟基的2-苯基嘧啶衍生物已被研究作为黄嘌呤氧化酶的抑制剂,这对于高尿酸血症和痛风的治疗可能是有希望的 (Sun et al., 2021)。
COX-2抑制剂: 某些4-氟烷基-6-(4-烷基磺酰基)苯基嘧啶衍生物已被确定为选择性COX-2抑制剂,具有在减轻炎症和疼痛方面的潜在应用 (Becker, 2003)。
安全和危害
未来方向
属性
IUPAC Name |
2-phenylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAIYSRFGWBZCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353651 | |
| Record name | 2-Phenylpyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylpyrimidine-5-carboxylic acid | |
CAS RN |
122773-97-1 | |
| Record name | 2-Phenyl-5-pyrimidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122773-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenylpyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylpyrimidine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 2-Phenylpyrimidine-5-carboxylic acid derivatives that contribute to their antiallergic activity?
A1: Research indicates that the presence of a free NH group in the pyrimidinone nucleus and a small to medium-sized ortho alkoxy or alkenyloxy group on the phenyl ring are crucial for potent antiallergic activity. [] This activity is demonstrated through the inhibition of passive cutaneous anaphylaxis in rat models. It is suggested that hydrogen bonding occurs between a nitrogen of the pyrimidine ring and the ethereal oxygen in these highly active compounds. []
Q2: What therapeutic applications are being explored for substituted 2-Phenylpyrimidine-5-carboxylic acid derivatives beyond their antiallergic properties?
A2: Current research focuses on the potential of these compounds for treating and preventing cardiovascular diseases. [] This includes exploring their efficacy in addressing dyslipidemias, atherosclerosis, and cardiac insufficiency.
Q3: Have any specific 2-Phenylpyrimidine-5-carboxylic acid derivatives shown particular promise in preclinical studies?
A3: While the provided abstracts don't delve into specific derivatives, they highlight the 1,6-dihydro-6-oxo-2-phenylpyrimidine-5-carboxylic acids and esters as possessing significant oral and intravenous antiallergic activity. [] Further research is needed to identify specific derivatives with optimal therapeutic profiles for various applications.
Q4: What are the potential implications of the suggested hydrogen bonding interaction between the pyrimidine ring and the ethereal oxygen in active compounds?
A4: This hydrogen bonding is proposed to contribute to an optimal configuration for the molecule, potentially influencing its binding affinity and interaction with biological targets. [] Further investigations using techniques like X-ray crystallography and computational modeling could confirm this hypothesis and provide insights into the structure-activity relationships.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1aR,1bS,5aS,9bS)-7-methoxy-1a,1b,2,3,4,5,5a,9b-octahydrophenanthro[9,10-b]oxirene](/img/structure/B53628.png)

![Dispiro[cyclobutane-1,3-tricyclo[3.1.0.02,4]hexane-6,1-cyclobutane] (9CI)](/img/structure/B53631.png)
![2-Hydroxybenzo[a]carbazole-3-carboxylic acid sodium salt](/img/structure/B53638.png)



![5-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B53647.png)



